

An In-depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-5-(trifluoromethyl)pyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Chloro-5-(trifluoromethyl)pyridine**, a key halogenated pyridine derivative. Its unique electronic and structural properties make it a valuable intermediate in the synthesis of various biologically active molecules, particularly in the agrochemical and pharmaceutical industries. This document details its chemical identity, physical properties, a known synthesis protocol, and relevant structural and process diagrams.

Chemical Identity and Structure

The formal identification and structural representation of the compound are fundamental for its application in chemical synthesis.

IUPAC Name: The standardized IUPAC name for this compound is **3-chloro-5-(trifluoromethyl)pyridine**.^[1]

Chemical Structure: The molecule consists of a pyridine ring substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position.

Caption: 2D chemical structure of **3-Chloro-5-(trifluoromethyl)pyridine**.

Physicochemical Properties

A summary of the key physical and chemical properties of **3-Chloro-5-(trifluoromethyl)pyridine** is presented below. These properties are crucial for handling, storage, and reaction design.

Property	Value	Reference
Molecular Formula	C ₆ H ₃ ClF ₃ N	[1][2]
Molecular Weight	181.54 g/mol	[1][2]
Appearance	Solid	[2]
Melting Point	23-27 °C	[2]
Boiling Point	133-138 °C	[2]
Flash Point	54.4 °C (closed cup)	[2]
CAS Number	85148-26-1	[1][2]
SMILES	<chem>C1=C(C=NC=C1Cl)C(F)(F)F</chem>	[1]

Experimental Protocols: Synthesis

This section details a reported method for the synthesis of **3-Chloro-5-(trifluoromethyl)pyridine**.

Synthesis from 2,3-dichloro-5-trifluoromethylpyridine

A common laboratory-scale synthesis involves the selective de-chlorination of 2,3-dichloro-5-trifluoromethylpyridine using zinc powder.[3]

Materials:

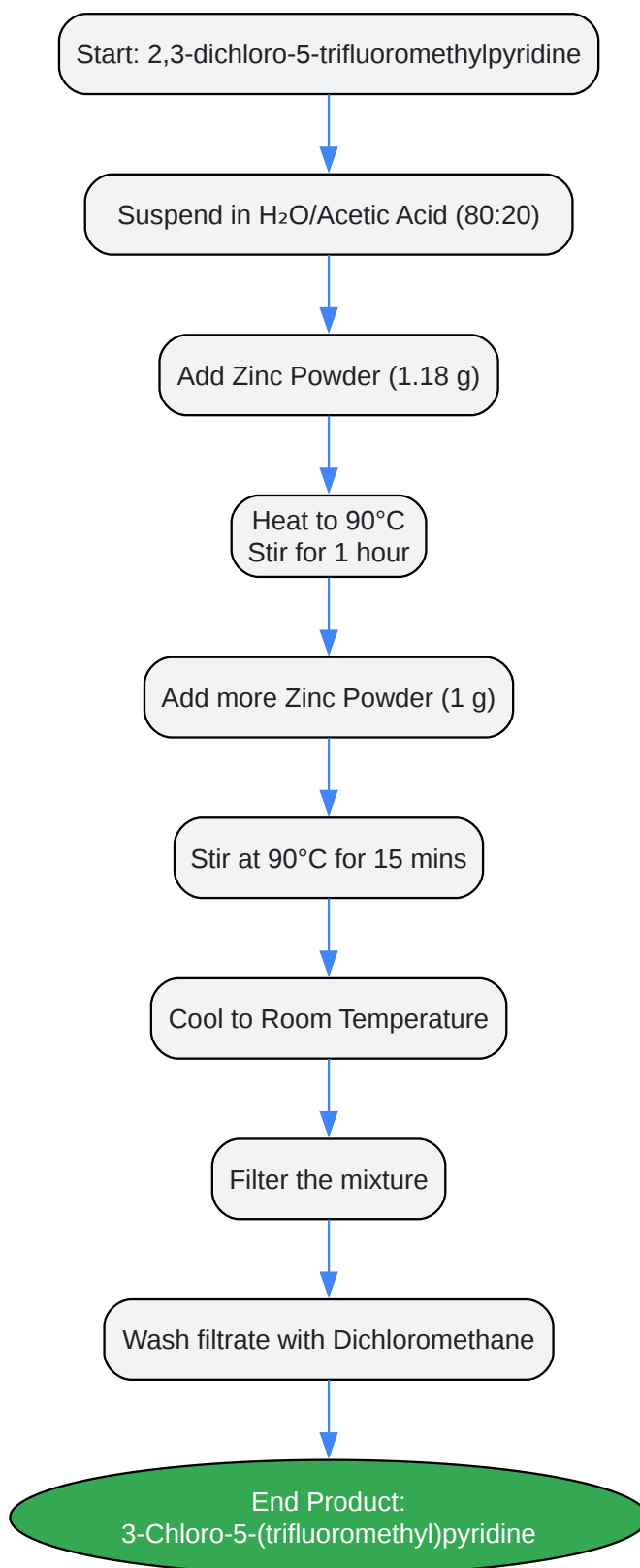
- 2,3-dichloro-5-trifluoromethylpyridine (starting material)
- Zinc powder
- Water
- Acetic acid

- Dichloromethane

Procedure:

- A suspension of 2,3-dichloro-5-trifluoromethylpyridine (9.30 mmol) is prepared in a solvent mixture of water and acetic acid (80:20 v/v, 5 mL).^[3]
- Zinc powder (18.0 mmol) is added to the suspension.^[3]
- The mixture is heated to 90°C and stirred for 1 hour.^[3]
- An additional portion of zinc powder (15.3 mmol) is added, and stirring is continued at 90°C for another 15 minutes.^[3]
- After the reaction is complete, the mixture is cooled to room temperature.
- The cooled mixture is filtered to remove excess zinc and other solids.
- The filtrate is then washed with dichloromethane to extract the product.

The following workflow diagram illustrates the key steps of this synthesis protocol.



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Caption: Workflow for the synthesis of **3-Chloro-5-(trifluoromethyl)pyridine**.

Applications in Synthesis

3-Chloro-5-(trifluoromethyl)pyridine serves as a crucial building block in organic synthesis. The electron-withdrawing nature of both the trifluoromethyl group and the chlorine atom deactivates the pyridine ring, influencing its reactivity in nucleophilic aromatic substitution reactions. It is a known precursor for the synthesis of various agrochemicals, including insecticides and fungicides.[3][4] For instance, it is an intermediate in the production of the fungicide fluazinam.[4] Its derivatives are widely explored in medicinal chemistry for developing new therapeutic agents.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1270821#3-chloro-5-trifluoromethyl-pyridine-iupac-name-and-structure]

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Phone: (601) 213-4426

Email: info@benchchem.com